(1H-Indol-4-yl)-morpholin-4-yl-methanone

Chemical Synthesis Building Block Quality Control

Researchers lack quantitative performance data to prioritize this 4-substituted indole isomer over analogs. This compound solves that by serving as a defined structural building block for generating novel chemical entities where substitution pattern is the variable. - **Core Application**: Scaffold for SAR libraries & morpholine amide synthesis - **Specification**: ≥98% purity, C13H14N2O2, MW 230.26 g/mol - **Supply Advantage**: Reliable commercial access for method development (HPLC/LC-MS) or reference standard use

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 65923-23-1
Cat. No. B3148848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Indol-4-yl)-morpholin-4-yl-methanone
CAS65923-23-1
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=C3C=CNC3=CC=C2
InChIInChI=1S/C13H14N2O2/c16-13(15-6-8-17-9-7-15)11-2-1-3-12-10(11)4-5-14-12/h1-5,14H,6-9H2
InChIKeyZXBIPKMVAYXVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 1H-Indol-4-yl-morpholin-4-yl-methanone


(1H-Indol-4-yl)-morpholin-4-yl-methanone (CAS 65923-23-1) is a synthetic small molecule with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . It features a 1H-indole ring system linked at the 4-position to a morpholine ring via a methanone (carbonyl) bridge . In commercial research supply, it is offered as a building block for organic synthesis and medicinal chemistry with a typical purity specification of ≥98% .

Workflow Synthetic building block for indole-morpholine amide scaffolds
Scaffold Indole 4-position substitution for regioisomeric SAR studies
Procurement Research-grade solid with vendor purity specification

No Differentiation Data for 1H-Indol-4-yl-morpholin-4-yl-methanone


A scientific or industrial user cannot currently prioritize this compound over closely related analogs based on quantitative performance data. A comprehensive search of primary research papers, patents, and authoritative databases [1] has yielded no direct head-to-head comparisons, no cross-study comparable data, and no class-level inferences for this specific molecule. Claims of biological activity are unsupported by verifiable data from the public domain. Therefore, generic substitution with a structurally similar analog, such as an indol-3-yl or indol-2-yl morpholine methanone, may be equally viable from a scientific selection standpoint, as no quantitative evidence exists to differentiate this specific 4-substituted isomer. This guide serves as a transparent assessment of the available information.

Regioisomeric shift

3-yl or 2-yl analogs may exhibit different synthetic reactivity profiles

No differentiation data

No head-to-head evidence exists to distinguish this 4-isomer from alternatives

SAR outcome uncertainty

Substitution pattern may shift downstream biological interpretation

Technical Evidence: 1H-Indol-4-yl-morpholin-4-yl-methanone


Purity and Storage

The compound is supplied by vendors with a minimum purity specification of ≥98% . This is a baseline quality metric for research-grade building blocks. No comparative data is available regarding impurity profiles against analogs. The recommended storage condition is sealed in a dry environment at 2-8°C .

Purity Specification
Data to verify
≥98% (vendor specification)
Baseline procurement quality metric
Analytical method not specified
Chemical Synthesis Building Block Quality Control

Molecular Descriptors: LogP and TPSA

The compound has a calculated LogP of 1.6403 and a topological polar surface area (TPSA) of 45.33 Ų . These values are derived from computational prediction and are consistent with the compound's structure. They are identical to those of its regioisomers (e.g., the 3-yl analog), which share the same molecular formula .

LogP & TPSA
Class-level
LogP 1.64 · TPSA 45.33 Ų
Identical across regioisomers
In silico prediction only
Medicinal Chemistry Drug Design Property Prediction

No Biological Activity Data

No quantitative biological activity data (e.g., IC50, Ki, EC50) was found for this compound in any authoritative public database [1]. In contrast, other morpholine-containing indole derivatives, such as GW405833, have well-characterized activity at cannabinoid receptors (CB2 EC50 = 0.65 nM) .

Biological Activity
Data to verify
No reported data
Uncharacterized building block
Not a validated probe compound
Pharmacology Target Engagement Drug Discovery

Application Scenarios: 1H-Indol-4-yl-morpholin-4-yl-methanone


Synthetic Building Block

The compound is suitable as a building block for the synthesis of more complex molecules, particularly those requiring a morpholine amide linked to the 4-position of an indole ring. Its defined structure and commercial availability (purity ≥98%) make it a practical starting material for generating novel chemical entities in medicinal chemistry projects.

SAR Studies at Indole 4-Position

This compound can serve as a core scaffold for SAR exploration where the specific substitution pattern at the indole 4-position is a variable of interest. Researchers can use it to build a focused library of derivatives and compare their biological profiles to analogs with different substitution patterns (e.g., 3-yl or 5-yl), thereby generating new data to fill the current evidence gap.

Analytical Reference Standard

Given its commercial availability and defined purity, (1H-Indol-4-yl)-morpholin-4-yl-methanone can be employed as a reference standard for the development and validation of analytical methods, such as HPLC or LC-MS, intended to detect or quantify similar indole-morpholine compounds in complex mixtures .

Application
Selection Property
Validation Focus
Indole-4 scaffold synthesis
Regioisomeric position availability
Synthetic route compatibility
Positional SAR studies
4-substituted morpholine amide
Regioisomer activity comparison
Analytical reference standard
Defined purity specification
HPLC/LC-MS method development
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